molecular formula C14H13ClO B6371638 4-(3-Chloro-4-methylphenyl)-2-methylphenol CAS No. 1261986-44-0

4-(3-Chloro-4-methylphenyl)-2-methylphenol

Cat. No.: B6371638
CAS No.: 1261986-44-0
M. Wt: 232.70 g/mol
InChI Key: CBWROYBITLHNBK-UHFFFAOYSA-N
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Description

4-(3-Chloro-4-methylphenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group (-OH) attached to a benzene ring, which is substituted with a chlorine atom and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chloro-4-methylphenyl)-2-methylphenol can be achieved through several methods. One common approach involves the chlorination of 4-methylphenol (p-cresol) followed by a Friedel-Crafts alkylation reaction. The reaction conditions typically involve the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and a Lewis acid catalyst like aluminum chloride to facilitate the alkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chloro-4-methylphenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form corresponding hydroxy derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols.

Scientific Research Applications

4-(3-Chloro-4-methylphenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: The compound is used in the production of polymers, resins, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-Chloro-4-methylphenyl)-2-methylphenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The chlorine and methyl groups can influence the compound’s hydrophobic interactions and binding affinity to various molecular targets.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-methylphenol: Similar in structure but lacks the additional methyl group on the benzene ring.

    4-Methylphenol (p-Cresol): Lacks the chlorine substitution.

    3-Chloro-4-methylphenyl isocyanate: Contains an isocyanate group instead of a hydroxyl group.

Uniqueness

4-(3-Chloro-4-methylphenyl)-2-methylphenol is unique due to the combination of its substituents, which confer specific chemical reactivity and biological activity. The presence of both chlorine and methyl groups on the benzene ring, along with the hydroxyl group, allows for diverse chemical modifications and interactions with biological targets.

Properties

IUPAC Name

4-(3-chloro-4-methylphenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClO/c1-9-3-4-12(8-13(9)15)11-5-6-14(16)10(2)7-11/h3-8,16H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWROYBITLHNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=C(C=C2)O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683856
Record name 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261986-44-0
Record name 3'-Chloro-3,4'-dimethyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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